1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane
Overview
Description
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane is a complex organofluorine compound It is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1,2-dichloro-1,2,2-trifluoroethanol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Scientific Research Applications
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane has several scientific research applications:
Biology: The compound’s unique halogenation pattern makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane involves its interaction with specific molecular targets. The presence of multiple halogen atoms allows the compound to form strong halogen bonds with target molecules, influencing their structure and function. These interactions can modulate enzyme activity, disrupt cellular processes, and alter metabolic pathways. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane can be compared with similar compounds such as:
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane: This compound has a similar structure but lacks the iodine atom, which affects its reactivity and applications.
2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride: This compound contains a sulfonyl fluoride group, which imparts different chemical properties and reactivity.
1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane: This compound is structurally similar but lacks the iodine atom, making it less reactive in certain chemical reactions
Properties
IUPAC Name |
1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F7IO/c5-1(7,8)2(6,9)15-4(12,13)3(10,11)14 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWWERMLNIJXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(OC(C(F)(F)Cl)(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F7IO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006318 | |
Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.84 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85720-83-8 | |
Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85720-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085720838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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